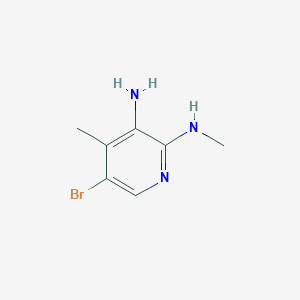
5-bromo-N2,4-dimethylpyridine-2,3-diamine
Übersicht
Beschreibung
5-Bromo-N2,4-dimethylpyridine-2,3-diamine is a chemical compound with the CAS Number: 1373232-78-0 . Its molecular weight is 216.08 and its IUPAC name is 5-bromo-N~2~,4-dimethyl-2,3-pyridinediamine .
Molecular Structure Analysis
The InChI code for 5-bromo-N2,4-dimethylpyridine-2,3-diamine is 1S/C7H10BrN3/c1-4-5(8)3-11-7(10-2)6(4)9/h3H,9H2,1-2H3, (H,10,11) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound 5-bromo-N2,4-dimethylpyridine-2,3-diamine has a molecular weight of 216.08 . It should be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
Regioselectivity in Free Radical Bromination
The study by Thapa et al. explores the regioselectivity in the bromination of unsymmetrical dimethylated pyridines, which is closely related to the structural characteristics of 5-bromo-N2,4-dimethylpyridine-2,3-diamine. The findings indicate that nitrogen in the ring inductively deactivates, affecting bromination regioselectivity, which could be crucial for understanding the reactivity and applications of related compounds (Thapa, Brown, Balestri, & Taylor, 2014).
Importance of Hybrid Catalysts
Parmar, Vala, and Patel's review highlights the significance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, a structural element that could share synthetic pathways or applications with 5-bromo-N2,4-dimethylpyridine-2,3-diamine. The comprehensive review of synthetic pathways underscores the versatility and potential applications of such compounds in medicinal chemistry (Parmar, Vala, & Patel, 2023).
Environmental Impacts and Atmospheric Chemistry
Quack and Wallace provide an extensive review of the sea-to-air flux of bromoform, a brominated compound, emphasizing its contribution to atmospheric chemistry and the importance of reactive halogens. This study could offer insights into the environmental implications and behavior of brominated compounds like 5-bromo-N2,4-dimethylpyridine-2,3-diamine (Quack & Wallace, 2003).
Brominated Compounds in Environmental Pollution
Koch and Sures review the environmental concentrations and toxicology of 2,4,6-tribromophenol, shedding light on the ubiquity and potential environmental and health impacts of brominated compounds. This context is relevant for understanding the broader implications of the use and study of compounds like 5-bromo-N2,4-dimethylpyridine-2,3-diamine (Koch & Sures, 2018).
Eigenschaften
IUPAC Name |
5-bromo-2-N,4-dimethylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-4-5(8)3-11-7(10-2)6(4)9/h3H,9H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFBORKZTOCRCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride](/img/structure/B1379702.png)
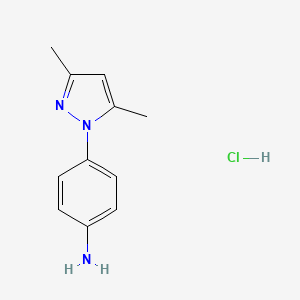
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B1379704.png)
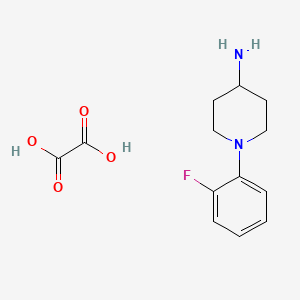
![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1379708.png)
![1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B1379709.png)

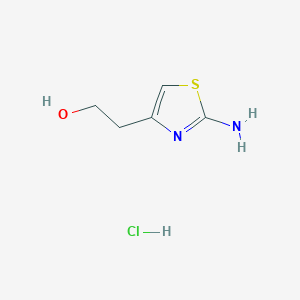
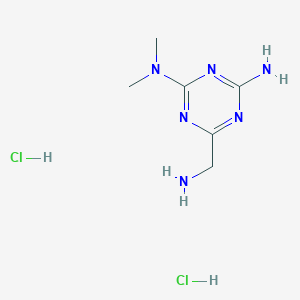

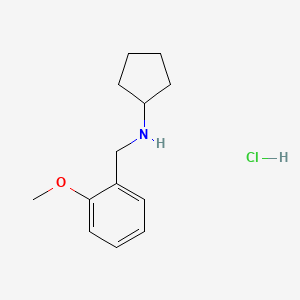
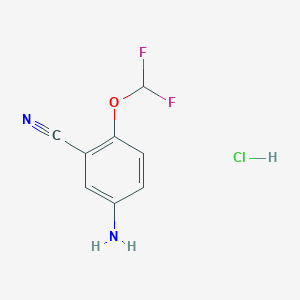

![4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1379723.png)